4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine
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Overview
Description
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine is a complex organic compound featuring multiple functional groups, including an imidazopyridazine moiety, a piperidine ring, and an oxazole group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine typically involves multi-step organic synthesis. Key steps may include:
Formation of the Imidazopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors. For example, condensation of a pyridazine derivative with an imidazole precursor under acidic or basic conditions.
Attachment of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides in the presence of a base to introduce the cyclopropyl moiety.
Formation of the Piperidine Ring: This can be synthesized through nucleophilic substitution reactions involving piperidine derivatives.
Oxazole Ring Formation: The oxazole ring can be introduced through cyclization reactions involving appropriate precursors, such as amino alcohols and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and oxazole rings, using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the imidazopyridazine moiety using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazopyridines: These compounds share the imidazopyridazine core and are known for their diverse biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring are widely studied for their pharmacological properties.
Oxazole Derivatives: These compounds are known for their antimicrobial and anti-inflammatory activities.
Uniqueness
The uniqueness of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine lies in its combination of multiple pharmacophores within a single molecule. This structural complexity allows for a broad range of potential interactions and activities, making it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C20H23N5O3 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C20H23N5O3/c1-13-10-16(23-28-13)20(26)24-8-6-14(7-9-24)12-27-19-5-4-18-21-17(15-2-3-15)11-25(18)22-19/h4-5,10-11,14-15H,2-3,6-9,12H2,1H3 |
InChI Key |
UZNCBLBHRKWUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5 |
Origin of Product |
United States |
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